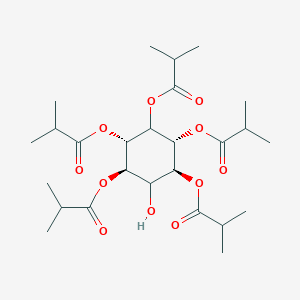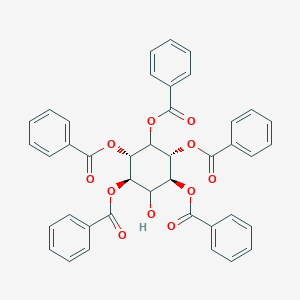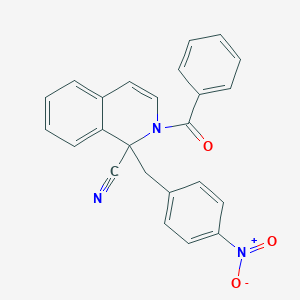
3-(Quinolin-4-yl)prop-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-(Quinolin-4-yl)prop-2-enoic acid” is a chemical compound with the CAS Number 81124-52-9 . It is a unique chemical that has been used in various research and industrial applications .
Synthesis Analysis
The synthesis of quinoline compounds has been a subject of numerous studies due to their versatile applications in industrial and synthetic organic chemistry . Various synthesis protocols have been reported, including transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, and ultrasound irradiation reactions .Molecular Structure Analysis
The molecular structure of “3-(Quinolin-4-yl)prop-2-enoic acid” consists of a quinoline ring attached to a prop-2-enoic acid group . The molecular weight of this compound is 199.21 .Physical And Chemical Properties Analysis
“3-(Quinolin-4-yl)prop-2-enoic acid” is a solid at room temperature .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Quinoline motifs, such as those found in “3-(Quinolin-4-yl)prop-2-enoic acid”, are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry . They are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses .
Anticancer Activity
Quinoline derivatives have shown potential in anticancer activity. They are present in various therapeutic agents and are being applied to create compounds with wide-ranging pharmacological activities .
Antioxidant Activity
Quinoline-based compounds also exhibit antioxidant activity. This property makes them valuable in the development of drugs that combat oxidative stress, a condition associated with various diseases .
Anti-Inflammatory Activity
The anti-inflammatory activity of quinoline derivatives makes them useful in the treatment of conditions characterized by inflammation .
Antimalarial Activity
Quinoline and its derivatives have been used in the treatment of malaria. Their antimalarial activity has been recognized and utilized in various therapeutic agents .
Anti-SARS-CoV-2 Activity
In the wake of the COVID-19 pandemic, quinoline derivatives have shown potential anti-SARS-CoV-2 activity, making them a focus of research in the development of treatments for the disease .
Antituberculosis Activity
Quinoline-based compounds have demonstrated antituberculosis activity, making them valuable in the fight against tuberculosis .
Industrial Chemistry
Beyond their medicinal applications, quinoline motifs are also important in industrial chemistry. They are involved in various chemical processes, contributing to the development of greener and more sustainable chemical processes .
Safety and Hazards
Zukünftige Richtungen
The future directions for “3-(Quinolin-4-yl)prop-2-enoic acid” and similar quinoline compounds involve further exploration of their synthesis protocols and their potential biological and pharmaceutical activities . There is a need for more research to understand their mechanisms of action and to develop safer and more efficient synthesis methods .
Eigenschaften
IUPAC Name |
(E)-3-quinolin-4-ylprop-2-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO2/c14-12(15)6-5-9-7-8-13-11-4-2-1-3-10(9)11/h1-8H,(H,14,15)/b6-5+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDCNAOKZXWMIJA-AATRIKPKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)C=CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CC=N2)/C=C/C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Quinolin-4-yl)prop-2-enoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4,4,6,10,10-Pentamethyl-12-oxo-13-oxatetracyclo[6.4.1.12,6.01,8]tetradecan-2-yl) 3,5-dinitrobenzoate](/img/structure/B515008.png)
![1-[bis(2-propan-2-ylidenehydrazinyl)methylidene]-3-(4-methylphenyl)urea](/img/structure/B515009.png)
![N-{[2-({2-[(benzoylamino)carbothioyl]hydrazino}carbonyl)hydrazino]carbothioyl}benzamide](/img/structure/B515010.png)
![8-Bromo-5,5,9,11,11-pentamethyl-3-oxotricyclo[7.3.1.0~2,7~]tridec-2(7)-en-1-yl 3,5-bisnitrobenzoate](/img/structure/B515011.png)

![2,3,4,5-Tetrakis[(2,2-dimethylpropanoyl)oxy]-6-hydroxycyclohexyl pivalate](/img/structure/B515013.png)
![(5,5,9,11,11-pentamethyl-3-oxo-1-tricyclo[7.3.1.02,7]tridec-2(7)-enyl) N,N'-diphenylcarbamimidate](/img/structure/B515014.png)



![2-(Acetyloxy)-3,4,5,6-tetrakis[(3-methylbutanoyl)oxy]cyclohexyl 3-methylbutanoate](/img/structure/B515021.png)

![2-{6-(Acetyloxy)-5-[(acetyloxy)methyl]-5,8a-dimethyl-2-methylenedecahydro-1-naphthalenyl}-1-(2-oxo-2,5-dihydro-3-furanyl)ethyl acetate](/img/structure/B515029.png)
![4,8-Dibromo-1,3,5,7-tetrahydrothieno[3,4-f][2]benzothiole](/img/structure/B515030.png)